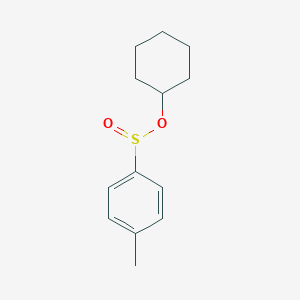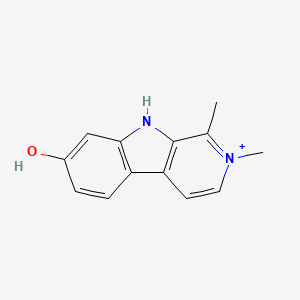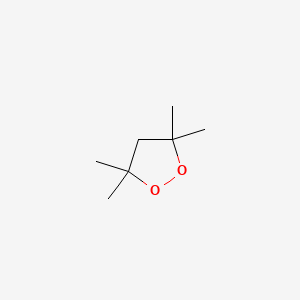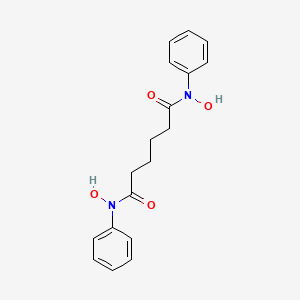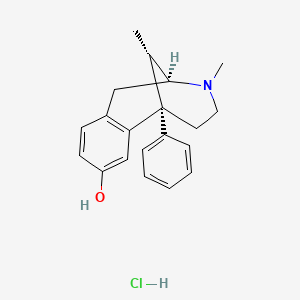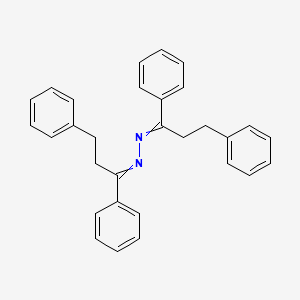
Bis(1,3-diphenylpropylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,3-diphenylpropylidene)hydrazine is an organic compound with the molecular formula C30H28N2 It is characterized by the presence of two 1,3-diphenylpropylidene groups attached to a central hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,3-diphenylpropylidene)hydrazine typically involves the condensation of 1,3-diphenylpropylidene with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Bis(1,3-diphenylpropylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
Bis(1,3-diphenylpropylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of Bis(1,3-diphenylpropylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N,N’-bis[(1-aryl-3-heteroaryl)propylidene]hydrazine: This compound shares a similar hydrazine core but with different substituents, leading to varied biological activities.
Pyrazole Derivatives: These compounds also contain nitrogen atoms and exhibit a range of biological activities.
Uniqueness: Bis(1,3-diphenylpropylidene)hydrazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with molecular targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
21837-74-1 |
|---|---|
Fórmula molecular |
C30H28N2 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
N-(1,3-diphenylpropylideneamino)-1,3-diphenylpropan-1-imine |
InChI |
InChI=1S/C30H28N2/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27)31-32-30(28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h1-20H,21-24H2 |
Clave InChI |
AROHHHHPQBMXPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=NN=C(CCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


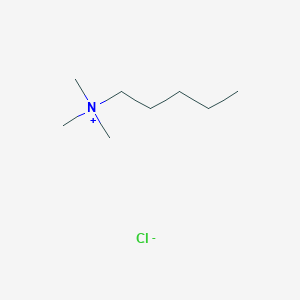
![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)


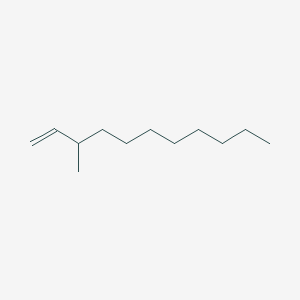

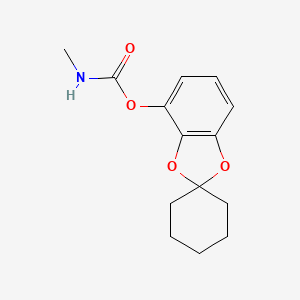
![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)
